(S)-1-(5-Chloropyridin-3-YL)ethanamine dihydrochloride
CAS No.:
Cat. No.: VC13796370
Molecular Formula: C7H11Cl3N2
Molecular Weight: 229.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11Cl3N2 |
|---|---|
| Molecular Weight | 229.5 g/mol |
| IUPAC Name | (1S)-1-(5-chloropyridin-3-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 |
| Standard InChI Key | JZFWHONHFXUHCN-XRIGFGBMSA-N |
| Isomeric SMILES | C[C@@H](C1=CC(=CN=C1)Cl)N.Cl.Cl |
| SMILES | CC(C1=CC(=CN=C1)Cl)N.Cl.Cl |
| Canonical SMILES | CC(C1=CC(=CN=C1)Cl)N.Cl.Cl |
Introduction
Chemical and Physical Properties
(S)-1-(5-Chloropyridin-3-YL)ethanamine dihydrochloride is a white to off-white crystalline solid with a CAS registry number of 2135344-95-3 . Its IUPAC name, (1S)-1-(5-chloropyridin-3-yl)ethanamine dihydrochloride, underscores the compound’s stereospecificity. The molecular structure features a pyridine ring with a chlorine atom at the 5-position and an ethanamine group at the 3-position, with the amine group protonated as a dihydrochloride salt. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 229.5 g/mol | |
| SMILES Notation | CC@@HN.Cl.Cl | |
| InChI Key | JZFWHONHFXUHCN-XRIGFGBMSA-N | |
| Solubility | Soluble in polar solvents |
The compound’s chiral center, located at the ethanamine carbon, is critical for its interactions with biological targets. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (S)-configuration, which influences its binding affinity to enzymes and receptors.
Synthesis and Chemical Reactivity
The synthesis of (S)-1-(5-Chloropyridin-3-YL)ethanamine dihydrochloride involves multi-step organic reactions designed to preserve the pyridine ring’s integrity while introducing functional groups stereoselectively. A common approach begins with 5-chloronicotinic acid, which undergoes reduction to form 5-chloronicotinamide, followed by Hofmann degradation to yield the primary amine. Subsequent enantioselective resolution using chiral auxiliaries or enzymatic methods isolates the (S)-enantiomer, which is then treated with hydrochloric acid to form the dihydrochloride salt .
The amine group’s reactivity enables diverse derivatization pathways:
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Alkylation: Reacting with alkyl halides forms secondary or tertiary amines, enhancing lipophilicity for blood-brain barrier penetration.
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Acylation: Acetylating the amine produces amides, which are metabolically stable and suitable for prolonged pharmacological activity.
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Condensation Reactions: Schiff base formation with aldehydes or ketones facilitates the synthesis of imine-linked prodrugs.
Comparative studies with analogs like 1-(5-Bromo-3-chloropyridin-2-yl)ethanamine (CAS 793695-16-6) reveal that halogen substitution at the 5-position optimizes electronic effects for receptor binding, while the ethanamine group’s orientation modulates steric interactions .
| Biological Target | Proposed Effect | Evidence Level |
|---|---|---|
| GABAₐ Receptors | Allosteric modulation | Indirect |
| Serotonin Transporters | Reuptake inhibition | Analog studies |
| MAO Enzymes | Competitive inhibition | In vitro |
The (S)-enantiomer’s configuration is crucial for enantioselective binding, as demonstrated in docking studies where it exhibits a 10-fold higher affinity for GABAₐ receptors compared to the (R)-form.
Applications in Medicinal Chemistry
(S)-1-(5-Chloropyridin-3-YL)ethanamine dihydrochloride serves as a versatile intermediate in drug discovery. Recent applications include:
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Antidepressant Development: Incorporation into tricyclic frameworks mimics the structure of selective serotonin reuptake inhibitors (SSRIs).
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Anticonvulsant Agents: Pyridine-based analogs show efficacy in rodent seizure models, attributed to GABAergic activity.
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Neuroprotective Therapies: Derivatives inhibit amyloid-beta aggregation in Alzheimer’s disease models.
A comparative analysis with 1-(5-Chloropyridin-3-yl)ethanone (CAS 101945-85-1) highlights the amine group’s role in bioactivity; while the ethanone derivative lacks significant receptor binding, its reduction to the ethanamine form restores pharmacological potential .
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